molecular formula C20H24N4O4S B3975038 1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine

1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine

Cat. No. B3975038
M. Wt: 416.5 g/mol
InChI Key: SIZIDQQOUNAOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine, commonly known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPP is a piperazine-based compound that has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of NPP is not fully understood. However, it is believed that NPP exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. Specifically, NPP has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects
NPP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, NPP has been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPP in lab experiments is its high potency and selectivity. Moreover, NPP has been shown to have low toxicity and is well-tolerated in animal models. However, one of the main limitations of using NPP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of NPP. One potential area of research is the development of novel NPP derivatives with improved solubility and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of NPP and its potential therapeutic applications in various neurological disorders. Finally, more research is needed to determine the long-term safety and efficacy of NPP in humans.
Conclusion
In conclusion, NPP is a piperazine-based compound that has shown promising results in various scientific studies. It has been studied for its potential therapeutic applications in various neurological disorders and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Although there are limitations to using NPP in lab experiments, its high potency and selectivity make it a promising compound for further research.

Scientific Research Applications

NPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, NPP has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-(benzenesulfonyl)-4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c25-24(26)19-9-8-17(21-10-4-5-11-21)16-20(19)22-12-14-23(15-13-22)29(27,28)18-6-2-1-3-7-18/h1-3,6-9,16H,4-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZIDQQOUNAOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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